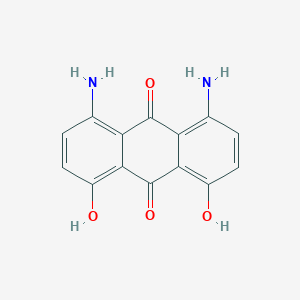

1,8-Diamino-4,5-dihydroxyanthraquinone

Overview

Description

1,8-Diamino-4,5-dihydroxyanthraquinone, also known as 1,8-diamino-4,5-dihydroxyanthracene-9,10-dione, is a compound with the molecular formula C14H10N2O4 . It has a molecular weight of 270.24 g/mol . This compound is also known by other names such as 4,5-Diaminochrysazin and 1,8-Diamino-4,5-dihydroxy-9,10-anthracenedione .

Molecular Structure Analysis

The molecular structure of 1,8-Diamino-4,5-dihydroxyanthraquinone can be represented by the canonical SMILES string C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)N)O . The InChI representation is InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H,15-16H2 .

Chemical Reactions Analysis

1,8-Diamino-4,5-dihydroxyanthraquinone has been investigated as a photoinitiating system for free radical photopolymerization . The positions of hydroxyl substituents in the anthraquinone molecule play a significant role in the photoinitiating ability of dihydroxyanthraquinone derivatives .

Physical And Chemical Properties Analysis

1,8-Diamino-4,5-dihydroxyanthraquinone is a technical grade compound with an assay of 90% . It has a melting point of over 300 °C .

Scientific Research Applications

Biological Experiments

This compound is a multifunctional dye that plays a crucial role in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Clinical Diagnostics

The dye has applications ranging from basic scientific research to a wide range of clinical diagnostics . It can be used to detect specific biomolecules in clinical samples, aiding in the diagnosis of various diseases .

Textile Dyeing

1,8-Diamino-4,5-dihydroxyanthraquinone is also widely used in traditional fields such as textile dyeing . Its vibrant color and chemical stability make it an excellent choice for dyeing fabrics .

Functional Textile Processing

In emerging fields such as functional textile processing, this compound is used to create textiles with special properties . For example, it can be used to create color-changing fabrics or fabrics that respond to environmental stimuli .

Food Pigments

The compound is used as a food pigment due to its bright color and non-toxic nature . It can be used to color a variety of foods, from candies to beverages .

Dye-Sensitized Solar Cells

In the field of renewable energy, 1,8-Diamino-4,5-dihydroxyanthraquinone is used in dye-sensitized solar cells . These cells use the dye to absorb sunlight and convert it into electricity .

Mechanism of Action

Target of Action

It is known to be used as a dye , indicating that its targets could be various biological structures that it can bind to for visualization purposes.

Mode of Action

1,8-Diamino-4,5-dihydroxyanthraquinone acts as a photoinitiator in photopolymerization processes . It absorbs light in the blue wavelength range, which triggers a photochemical reaction. This reaction initiates the polymerization process, leading to the formation of polymers .

Biochemical Pathways

Its role as a photoinitiator suggests that it may influence pathways related to polymer formation and light absorption .

Pharmacokinetics

Its solubility and stability under various conditions would play a crucial role in its bioavailability .

Result of Action

As a photoinitiator, 1,8-Diamino-4,5-dihydroxyanthraquinone contributes to the formation of polymers when exposed to light . This could have various molecular and cellular effects depending on the specific application, such as creating a physical barrier or matrix, altering cellular structures, or tagging certain molecules for visualization.

Action Environment

The action of 1,8-Diamino-4,5-dihydroxyanthraquinone is influenced by environmental factors such as light and the presence of other chemicals . For instance, its photoinitiating ability is triggered by blue light . Additionally, its effectiveness can be influenced by the presence of other compounds in the environment .

Safety and Hazards

Future Directions

Dihydroxyanthraquinone derivatives, including 1,8-Diamino-4,5-dihydroxyanthraquinone, have been investigated as blue-light-sensitive versatile photoinitiators of photopolymerization . They exhibit good solubility in solvent and monomers and demonstrate absorption maxima in the blue light wavelength range, which makes them potential candidates to work under the irradiation of a household blue LED bulb .

properties

IUPAC Name |

1,8-diamino-4,5-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHHHHHQWQOCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059591 | |

| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,8-Diamino-4,5-dihydroxyanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,8-Diamino-4,5-dihydroxyanthraquinone | |

CAS RN |

128-94-9 | |

| Record name | 1,8-Diamino-4,5-dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diaminochrysazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,8-diamino-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-diamino-4,5-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

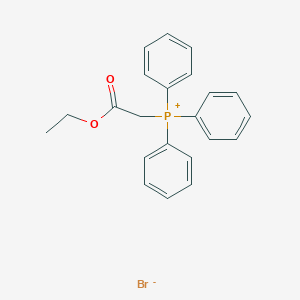

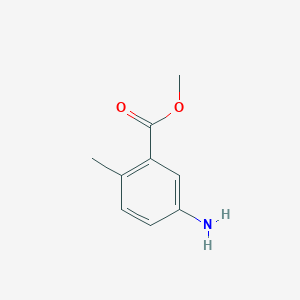

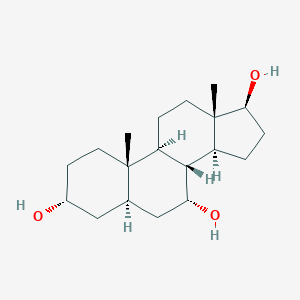

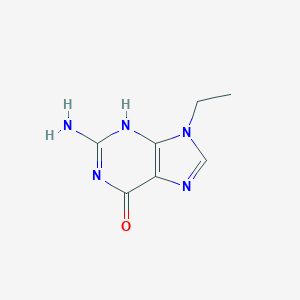

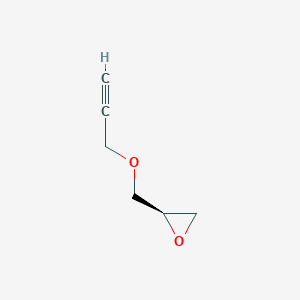

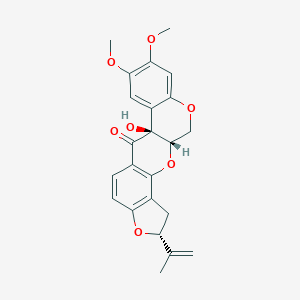

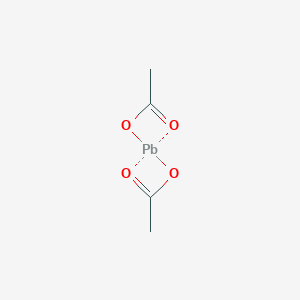

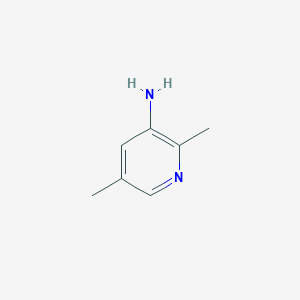

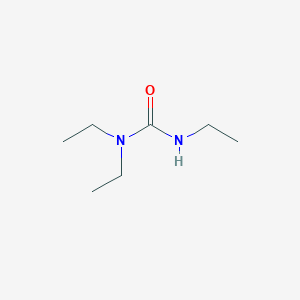

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 1,8-Diamino-4,5-dihydroxyanthraquinone discussed in the research?

A1: The research primarily focuses on the application of 1,8-Diamino-4,5-dihydroxyanthraquinone and its derivatives as blue dyes for synthetic polymer fibers [, ]. The studies investigate how the number and position of bromine atoms in brominated derivatives affect the dye's colorfastness and dyeing properties.

Q2: How does the structure of 1,8-Diamino-4,5-dihydroxyanthraquinone influence its color as a dye?

A2: The research demonstrates that the number and position of substituents, such as bromine atoms or methyl groups, on the 1,8-Diamino-4,5-dihydroxyanthraquinone core structure directly impact its color properties [, ]. For example, bromination leads to a shift in the color of the dye, and the extent of the shift depends on the number and arrangement of bromine atoms. Similarly, N-methylation of the molecule also affects its color, with variations in shade observed depending on the degree and position of methylation.

Q3: Beyond its use as a dye, does 1,8-Diamino-4,5-dihydroxyanthraquinone have other applications?

A3: Yes, one of the research papers explores the use of 1,8-Diamino-4,5-dihydroxyanthraquinone-2,7-disulfonic acid in analytical chemistry []. It functions as a reagent in a kinetic-photometric method for determining vanadium (V) concentrations. This method relies on the oxidation of the compound by vanadate ions, which can be monitored spectrophotometrically.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.